molecular formula C9H8BrFOZn B14900260 2-Allyloxy-4-fluorophenylZinc bromide

2-Allyloxy-4-fluorophenylZinc bromide

Cat. No.: B14900260
M. Wt: 296.4 g/mol
InChI Key: WYCRKLSEESBQHA-UHFFFAOYSA-M
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Description

2-Allyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the allyloxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.

Preparation Methods

The synthesis of 2-Allyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-allyloxy-4-fluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt, in THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. Industrial production methods may involve scaling up this reaction in larger reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

2-Allyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Addition Reactions: The compound can add to electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups on the phenyl ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific electrophile or coupling partner used but generally include substituted aromatic compounds .

Scientific Research Applications

2-Allyloxy-4-fluorophenylzinc bromide is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Allyloxy-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a palladium catalyst. This process generates a palladium-aryl intermediate, which then participates in the cross-coupling reaction to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .

Comparison with Similar Compounds

2-Allyloxy-4-fluorophenylzinc bromide can be compared with other similar organozinc compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity advantages in certain synthetic applications.

Properties

Molecular Formula

C9H8BrFOZn

Molecular Weight

296.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-prop-2-enoxybenzene-4-ide

InChI

InChI=1S/C9H8FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h2-4,7H,1,6H2;1H;/q-1;;+2/p-1

InChI Key

WYCRKLSEESBQHA-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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